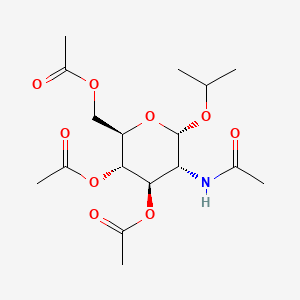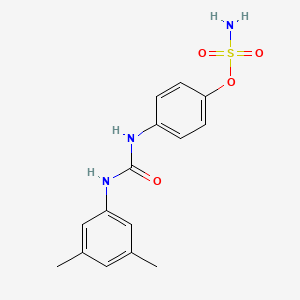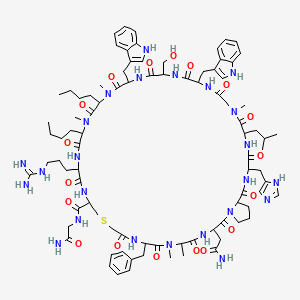
PD-1/PD-L1 抑制剂 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1 Inhibitor 3 is a macrocyclic inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 5.6 nM . It is part of a class of immune checkpoints that have been recognized as anticancer drug targets for many years . The inhibitors are designed to block the interaction between PD-1 and PD-L1, inhibiting the transcription and translation of PD-L1, and promoting the degradation of PD-L1 protein .
Synthesis Analysis
A series of indanes were synthesized as novel small-molecule inhibitors of PD-1/PD-L1 interaction . The structure-activity relationships demonstrated that conformational restriction with (S)-indane is superior in potency to inhibit the interaction of PD-1 and PD-L1 .
Molecular Structure Analysis
The molecular structure of PD-1/PD-L1 Inhibitor 3 is determined by the binding sites of PD-1 to PD-L1, as determined by the crystal structure of the protein complex and also based on MM/GBSA analysis .
Chemical Reactions Analysis
PD-1/PD-L1 inhibitors are used to shift the balance toward immune activation, further enhancing tumor immunosurveillance, and anti-tumor immune responses .
Physical And Chemical Properties Analysis
PD-1/PD-L1 inhibitors exhibit different mechanisms of action and activities due to their different chemical natures and pharmacological properties .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of “PD-1/PD-L1 Inhibitor 3”, focusing on unique applications:
Melanoma Treatment
PD-1/PD-L1 inhibitors like nivolumab and pembrolizumab are approved for treating advanced melanoma. They work by targeting PD-1 and blocking its interaction with PD-L1 and PD-L2, which helps in tumor immunotherapy .
Non-Small Cell Lung Cancer (NSCLC)
These inhibitors are also used in the therapy of NSCLC, where they have shown efficacy in improving patient outcomes by enhancing the immune system’s ability to fight cancer cells .
Renal Cell Carcinoma (RCC)
In RCC treatment, PD-1/PD-L1 inhibitors have been permitted due to their ability to block the inhibitory signals that prevent T cells from attacking tumor cells .
Colorectal Cancer (CRC)
Clinical studies indicate that PD-1/PD-L1 inhibitors can be effective in treating patients with mismatch repair-deficient/microsatellite instability-high (dMMR/MSI-H) metastatic CRC, with some patients achieving an objective response .
Hepatocellular Carcinoma (HCC)
Combination therapy with PD-1/PD-L1 inhibitors and anti-angiogenic drugs has shown superior outcomes in terms of overall survival (OS) and progression-free survival (PFS) for HBV-related HCC compared to anti-angiogenic monotherapy .
Immune Escape Prevention
PD-1/PD-L1 inhibitors function by binding to either PD-1 or PD-L1, preventing their interaction and thus restoring the immune cells’ ability to recognize and kill tumor cells, avoiding immune escape .
作用机制
Target of Action
The primary targets of PD-1/PD-L1 Inhibitor 3 are the Programmed Cell Death Protein 1 (PD-1) and its ligand Programmed Cell Death Ligand 1 (PD-L1) . These proteins play a crucial role in regulating the immune system and preventing autoimmunity . Cancer cells can manipulate this system, allowing them to escape immune detection and promote tumor growth .
Mode of Action
PD-1/PD-L1 Inhibitor 3 works by blocking the interaction between PD-1 and PD-L1 . Normally, the binding of PD-L1 to PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By blocking this interaction, PD-1/PD-L1 Inhibitor 3 prevents this suppression, thereby enhancing the immune system’s ability to fight against cancer cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a key biochemical pathway affected by PD-1/PD-L1 Inhibitor 3 . When PD-L1 binds to PD-1, it initiates an intracellular cascade involving the recruitment of phosphatases that inactivate intracellular downstream effectors of T-cell activation . This leads to the suppression of T cell functions . By inhibiting the PD-1/PD-L1 interaction, PD-1/PD-L1 Inhibitor 3 blocks this pathway, restoring the activity of T cells .
Result of Action
The primary result of PD-1/PD-L1 Inhibitor 3 action is the enhancement of the immune system’s ability to fight against cancer cells . By blocking the PD-1/PD-L1 interaction, the inhibitor prevents the suppression of T cells, leading to increased T cell activation and proliferation . This results in a stronger immune response against the tumor, inhibiting tumor growth .
Action Environment
The tumor microenvironment plays a significant role in the action of PD-1/PD-L1 Inhibitor 3 . Factors such as the presence of other immune cells, the expression levels of PD-1 and PD-L1, and the acidity of the environment can all influence the compound’s action, efficacy, and stability
安全和危害
未来方向
PD-1/PD-L1 inhibitors combination therapy for unresectable HCC was associated with better clinical outcomes than anti-angiogenic monotherapy, especially for HBV infection and Asian population . For future directions of strategies for developing PD-1/PD-L1 inhibitors, two realistic fields are suggested: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .
属性
IUPAC Name |
N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDCIZFSQEZFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H126N24O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1852.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
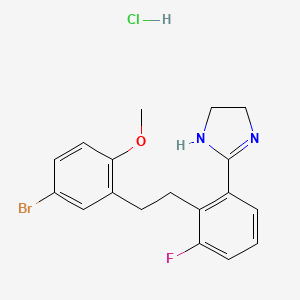
![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
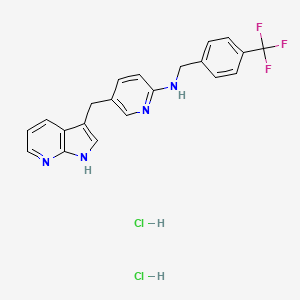

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

